2-Amino-5-nitrobenzoic acid
Overview
Description
2-Amino-5-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the nitro group at the fifth carbon of the benzene ring. This compound is known for its applications in the synthesis of dyes and pharmaceuticals .
Mechanism of Action
Target of Action
It is known to be used as an intermediate for dyes and pharmaceuticals .
Biochemical Pathways
It is known to be used in the preparation of nitro substituted quinazolones , which suggests it may be involved in the biochemical pathways related to these compounds.
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability and distribution in the body.
Result of Action
As an intermediate in chemical reactions, its primary role is likely in the synthesis of other compounds, such as dyes and pharmaceuticals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-nitrobenzoic acid. It should be stored in a cool, dry, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
2-Amino-5-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with nitroreductases, enzymes that catalyze the reduction of nitro groups to amino groups. This interaction is crucial for the biotransformation of this compound, facilitating its conversion into other biologically active compounds . Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially affecting their regulatory functions.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression patterns. This can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ordinary conditions, but it can degrade over time when exposed to strong oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Studies have shown that high doses of this compound can result in toxic or adverse effects, such as oxidative stress and cellular damage . It is important to determine the threshold dose at which these effects occur to ensure the safe use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the key pathways is the reduction of the nitro group to an amino group by nitroreductases. This reaction is essential for the biotransformation of the compound into other biologically active molecules. Additionally, this compound can influence metabolic flux by interacting with enzymes involved in various metabolic pathways, such as glycolysis and the citric acid cycle . These interactions can result in changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by its interactions with extracellular matrix components and other binding proteins.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For example, this compound may be directed to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function . The localization of the compound within different subcellular compartments can determine its specific effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 2-aminobenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position .
Another method involves the oxidation of 5-nitroisatin. In this process, 5-nitroisatin is dissolved in a sodium hydroxide solution and then treated with hydrogen peroxide at controlled temperatures. The reaction mixture is then acidified to precipitate the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, using controlled reaction conditions and purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo compounds.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 2,5-Diaminobenzoic acid.
Substitution: Various azo compounds depending on the coupling agent used.
Oxidation: 2-Nitro-5-nitrosobenzoic acid or other oxidized derivatives.
Scientific Research Applications
2-Amino-5-nitrobenzoic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments. Its derivatives are used in the preparation of complex organic molecules.
Biology: It is used in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-6-nitrobenzoic acid
- 5-Amino-2-nitrobenzoic acid
Uniqueness
2-Amino-5-nitrobenzoic acid is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This positioning allows for selective reactions and applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
2-amino-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCHWTKMOWXHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060668 | |
Record name | Benzoic acid, 2-amino-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-79-5 | |
Record name | 2-Amino-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-amino-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINO-5-NITROBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-AMINO-5-NITROBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-amino-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-amino-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitroanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-amino-5-nitrobenzoic acid?
A1: this compound is an organic compound with the molecular formula C7H6N2O4. It has a molecular weight of 182.13 g/mol. Spectroscopic data reveals characteristic peaks in infrared (IR) spectroscopy corresponding to the various functional groups present, including the carboxyl and amino groups. []
Q2: How is this compound used in the synthesis of other compounds?
A2: this compound serves as a versatile building block in organic synthesis. For instance, it is employed in the preparation of substituted tetrahydroquino[7,8-b][1,4]benzodiazepine-3-carboxylic acids, which have exhibited promising antibacterial activity, particularly against Gram-positive bacteria. [] Additionally, it can be reacted with phosphorus pentachloride and urea to synthesize 2,4-dichloro-6-nitroquinazoline in a one-pot reaction. []
Q3: Can you explain the use of this compound in studying penicillin-V amidase?
A3: Researchers have cleverly utilized a derivative of this compound, specifically 2-nitro-5-(phenoxyacetamido)-benzoic acid, as a substrate to develop a colorimetric assay for penicillin-V amidase. [] This enzyme is crucial for hydrolyzing penicillin-V to produce 6-aminopenicillanic acid, a key intermediate in synthesizing semisynthetic penicillins. This assay leverages the release of the chromophore, this compound, upon hydrolysis, which can be detected at 405 nm, allowing for the quantification of penicillin-V amidase activity. []
Q4: What are the potential applications of organotin(IV) complexes derived from this compound?
A4: Research indicates that organotin(IV) carboxylate complexes derived from this compound, particularly triphenyltin(IV) complexes, demonstrate promising in vitro antibacterial activity against Gram-positive bacteria. [] These findings suggest potential applications of these complexes as antibacterial agents. Further research is needed to explore their efficacy, safety, and potential for development into novel antibacterial therapies.
Q5: How does this compound interact with metal ions?
A5: Studies investigating magnesium complexes with this compound reveal that the compound coordinates with the metal ion through its carboxylate oxygen atoms. [] This interaction leads to the formation of supramolecular structures stabilized by hydrogen bonding, offering insights into the coordination chemistry of this compound.
Q6: What research has been conducted on the environmental impact of this compound?
A6: While the provided research articles primarily focus on synthetic and biological applications of this compound, one study sheds light on the microbial transformation of nitroaromatic compounds, including those structurally related to this compound, in sewage effluent. [] This research highlights the potential for biodegradation of such compounds in the environment and the formation of various metabolites, including potentially persistent and toxic ones. Further investigations are necessary to fully understand the environmental fate and potential risks associated with this compound and its derivatives.
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